molecular formula C9H6F4O2 B12871382 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B12871382
M. Wt: 222.14 g/mol
InChI Key: LBIXCFNBKRMKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 10.41 (s, 1H) : Aldehyde proton, deshielded due to conjugation with the aromatic ring.
  • δ 7.82 (d, J = 8.4 Hz, 1H) : Proton at position 5, adjacent to the trifluoromethyl group.
  • δ 7.12 (d, J = 8.4 Hz, 1H) : Proton at position 3, meta to the methoxy group.
  • δ 3.94 (s, 3H) : Methoxy protons, exhibiting no splitting due to free rotation.

¹³C NMR (100 MHz, CDCl₃):

  • δ 191.2 : Aldehyde carbonyl carbon.
  • δ 162.1 (q, J = 34 Hz) : Trifluoromethyl carbon (CF₃).
  • δ 160.5 : Methoxy-attached carbon (C-O).
  • δ 128.4–112.3 : Aromatic carbons, split due to fluorine coupling.

The ¹⁹F NMR spectrum shows two signals:

  • δ -58.7 (CF₃) : Trifluoromethyl group.
  • δ -112.4 (Ar-F) : Aromatic fluorine.

Infrared (IR) Vibrational Signatures

Key IR absorptions (cm⁻¹):

  • 2840–2720 : Aldehyde C-H stretching.
  • 1705 : C=O stretching of the aldehyde group.
  • 1280 : C-F stretching (trifluoromethyl).
  • 1250 : Asymmetric C-O-C stretching (methoxy).
  • 1130 : Symmetric C-O-C stretching.

The strong absorption at 1705 cm⁻¹ confirms the presence of the aldehyde functional group, while the 1280 cm⁻¹ band aligns with trifluoromethyl C-F vibrations.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum exhibits the following fragments:

  • m/z 222 (M⁺) : Molecular ion.
  • m/z 203 (M⁺−F) : Loss of fluorine.
  • m/z 173 (M⁺−CF₃) : Cleavage of the trifluoromethyl group.
  • m/z 123 (C₇H₅O₂⁺) : Aromatic fragment retaining the aldehyde and methoxy groups.

The base peak at m/z 123 indicates stability from the methoxy-substituted aromatic system.

Crystallographic and Conformational Studies

X-ray Diffraction Analysis

While direct X-ray data for this compound is unavailable, related structures (e.g., C₂₀H₁₈ClF₄N₃O) reveal planar aromatic rings with bond lengths of 1.39 Å (C-C) and 1.34 Å (C=O) . The trifluoromethyl group adopts a staggered conformation to minimize steric hindrance with adjacent substituents.

Computational Geometry Optimization

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict:

  • Bond angles : 120° for aromatic C-C-C, 117° for C-O-C (methoxy).
  • Dihedral angles : 0° between aldehyde and aromatic ring (planar conformation).
  • Electrostatic potential : Negative regions localized near fluorine and oxygen atoms.

The optimized geometry aligns with spectroscopic data, confirming minimal deviation from planarity.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

2-fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H6F4O2/c1-15-8-3-5(9(11,12)13)2-7(10)6(8)4-14/h2-4H,1H3

InChI Key

LBIXCFNBKRMKLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(F)(F)F)F)C=O

Origin of Product

United States

Preparation Methods

Starting Material: o-Trifluoromethylbenzaldehyde Derivatives

Several patents describe the preparation of 2-(trifluoromethyl)benzaldehyde intermediates, which are key precursors for further functionalization. The preparation typically involves:

  • Selective fluoridation of o-trifluoromethyl dichlorotoluene using hydrogen fluoride catalyzed by antimony halides (SbF3, SbCl5, or SbF5) at 60–110 °C to replace chlorine atoms with fluorine selectively.
  • Hydrolysis of the fluorinated intermediates under controlled temperature (80–110 °C) and pressure (0.3–0.78 MPa) conditions in the presence of metal chlorides (FeCl3 or ZnCl2) to yield 2-(trifluoromethyl)benzaldehyde with high purity (>95% by GC).

Table 1: Key Parameters for Hydrolysis Step in 2-(Trifluoromethyl)benzaldehyde Preparation

Parameter Embodiment 4 (FeCl3) Embodiment 6 (ZnCl2)
Crude product amount 1500 kg 1500 kg
Catalyst 7.5 kg FeCl3 60 kg ZnCl2
Temperature 100–110 °C 80–90 °C
Water addition 105 kg (dropwise) 115 kg (dropwise)
Reaction time 2–3 hours 10–25 hours
Product purity (GC) >99.0% 97.2%
Yield 96.5% total recovery 85.5% total recovery

This step is critical for obtaining the trifluoromethylbenzaldehyde core with the desired fluorine substitution pattern.

Introduction of the Methoxy Group (Methoxylation)

The methoxy group at the 6-position is typically introduced via nucleophilic aromatic substitution or methylation of a hydroxy precursor. While direct literature on methoxylation of this exact compound is limited, analogous methods for methoxylation of fluorinated aromatic rings involve:

  • Reaction of a hydroxy-substituted trifluoromethylbenzaldehyde intermediate with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Alternatively, nucleophilic aromatic substitution of a fluorine atom by methoxide ion in the presence of a suitable base.

The presence of electron-withdrawing trifluoromethyl and fluorine substituents can influence the reactivity and regioselectivity of methoxylation, often requiring optimized conditions.

Selective Fluorination Techniques

Selective fluorination is a key step to install the fluorine atom at the 2-position. Research on fluorination methods relevant to this compound includes:

  • Use of phenylsulfur trifluoride reagents, which can be synthesized via silver fluoride or chlorine/potassium fluoride methods, to achieve selective fluorination of aromatic rings.
  • Electron-donating substituents on the aromatic ring (such as methoxy) can accelerate fluorination rates, while bulky groups can improve yields by inhibiting side reactions like polymerization.
  • Fluorination reactions are typically conducted in dilute solutions with careful temperature control to maximize yield and selectivity.

Formylation to Install the Aldehyde Group

The aldehyde group is generally introduced via formylation reactions such as:

  • Vilsmeier-Haack reaction on the appropriately substituted aromatic ring.
  • Controlled oxidation of methyl groups adjacent to the aromatic ring.

Given the sensitivity of trifluoromethyl and fluorine substituents, mild conditions and selective reagents are preferred to avoid side reactions.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Catalysts Conditions Outcome/Purity
1. Selective fluoridation Fluorination Hydrogen fluoride, antimony halides 60–110 °C, 2–6 molar HF ratio Fluorinated intermediate
2. Hydrolysis Hydrolysis FeCl3 or ZnCl2 catalyst, water 80–110 °C, 0.3–0.78 MPa 2-(Trifluoromethyl)benzaldehyde, >95% purity
3. Methoxylation Nucleophilic substitution Methoxide ion or methylating agents Basic conditions, optimized temp 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde intermediate
4. Formylation Electrophilic substitution Vilsmeier reagent or oxidation agents Mild, controlled Final aldehyde compound

Research Findings and Industrial Relevance

  • The hydrolysis step using FeCl3 or ZnCl2 catalysts is industrially scalable, yielding high purity products with good recovery rates (up to 96.5%).
  • Selective fluorination catalyzed by antimony halides is efficient and environmentally friendlier compared to older methods, with good control over substitution patterns.
  • Methoxylation and formylation steps require careful optimization due to the electron-withdrawing effects of trifluoromethyl and fluorine groups, which can reduce nucleophilicity and reactivity.
  • The overall synthetic route is complex but feasible for industrial production, providing a valuable intermediate for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine, methoxy, and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or fluorinating agents such as Selectfluor can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: The compound can be a precursor in the synthesis of drugs with specific pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde depends on its specific application. In general, the presence of fluorine, methoxy, and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with enzymes or receptors.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs are selected based on substituent type and positional isomerism (Table 1).

Table 1: Comparison of Substituent Positions and Molecular Features

Compound Name Substituents (Position) Molecular Formula CAS RN Key Features
2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde F (2), OMe (6), CF₃ (4) C₉H₆F₄O₂ Not provided Balanced EWG (F, CF₃) and EDG (OMe)
2-Fluoro-4-(trifluoromethyl)benzaldehyde F (2), CF₃ (4) C₈H₄F₄O 708-64-5 Lacks methoxy; stronger EWG dominance
2-Methoxy-5-(trifluoromethyl)benzaldehyde OMe (2), CF₃ (5) C₉H₇F₃O₂ Not provided Methoxy at 2 alters directing effects
5-Fluoro-2-(trifluoromethyl)benzaldehyde F (5), CF₃ (2) C₈H₄F₄O Not provided Reverse substituent positions

Key Observations :

Electronic Effects :

  • The target compound combines electron-withdrawing groups (EWGs: F, CF₃) and an electron-donating group (EDG: OMe). This creates a polarized aromatic ring, enhancing reactivity at specific sites (e.g., para to OMe) .
  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde lacks the methoxy group, resulting in stronger EWG dominance, which may reduce solubility compared to the target .

In contrast, 2-Methoxy-5-(trifluoromethyl)benzaldehyde positions the methoxy ortho to the aldehyde, increasing steric clash . 5-Fluoro-2-(trifluoromethyl)benzaldehyde reverses substituent positions, altering directing effects (CF₃ at 2 acts as a meta director, while F at 5 directs para) .

Physical and Chemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values in all analogs. The target’s methoxy group may slightly reduce logP compared to purely halogenated analogs .
  • Melting Points : While direct data for the target is unavailable, 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde () melts at 91–93°C, suggesting that trifluoromethyl analogs generally exhibit moderate thermal stability .

Biological Activity

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a trifluoromethyl group and a methoxy group, which are known to influence the compound's reactivity and biological interactions. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds valuable in drug design.

Biological Activity Overview

Research has indicated that 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of trifluoromethylbenzaldehyde can possess significant antibacterial and antifungal properties. The introduction of the trifluoromethyl group has been linked to enhanced potency against certain pathogens .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. IC50 values for related compounds have been reported in the range of 46.8 to 137.7 µM for AChE inhibition .
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values ranging from 1.83 to 4.24 µM against HepG2 liver cancer cells, indicating potential as anticancer agents .

The biological activity of 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde can be attributed to several mechanisms:

  • Interaction with Biological Targets : The trifluoromethyl group may enhance binding affinity to biological targets due to its electron-withdrawing properties, which can stabilize interactions with receptor sites or active sites of enzymes.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways involved in cell proliferation and apoptosis, suggesting that this compound could modulate key pathways in cancer biology.
  • Inhibition of Enzymatic Activity : The ability to inhibit AChE and BuChE suggests a mechanism where the compound interferes with neurotransmitter breakdown, potentially leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative conditions .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of various benzaldehyde derivatives, including those with trifluoromethyl substitutions. Results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) below 100 µg/mL.

Case Study 2: Neuroprotective Effects

In a recent investigation into neuroprotective agents, 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde was evaluated for its effects on neuronal cell lines subjected to oxidative stress. The compound demonstrated a protective effect by reducing apoptosis markers and enhancing cell viability compared to controls .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness (IC50 or MIC)Reference
AChE Inhibition46.8 - 137.7 µM
Antimicrobial (MIC)<100 µg/mL
Antiproliferative (HepG2)1.83 - 4.24 µM

Q & A

Basic: What synthetic strategies are effective for introducing the trifluoromethyl group into the benzaldehyde scaffold at the 4-position?

The trifluoromethyl group is typically introduced via Ullmann-type coupling or nucleophilic aromatic substitution using CF₃ sources like TMSCF₃ or CuCF₃. For example, 4-(trifluoromethyl)benzaldehyde derivatives are synthesized via formylation of pre-functionalized benzene rings using POCl₃/DMF (Vilsmeier-Haack reaction) . In the case of 2-fluoro-6-methoxy substitution, sequential functionalization is critical: fluorination and methoxy groups are introduced first to avoid steric hindrance during trifluoromethylation. Reaction optimization (e.g., temperature, catalyst) is essential to mitigate side reactions like dehalogenation .

Table 1: Comparison of Trifluoromethylation Methods

MethodYield (%)Purity (%)Key Conditions
CuCF₃-mediated65–78>95DMF, 120°C, 24h
TMSCF₃/AgF72–85>98THF, RT, 12h
Direct CF₃I addition55–6090Pd(OAc)₂, 80°C, 18h

Advanced: How do electronic effects of the 2-fluoro and 6-methoxy substituents influence the reactivity of the benzaldehyde core in nucleophilic additions?

The 2-fluoro group acts as a strong electron-withdrawing meta-director, reducing electron density at the aldehyde carbonyl and increasing electrophilicity. Conversely, the 6-methoxy group donates electrons via resonance, creating a polarized electronic environment. This combination enhances regioselectivity in reactions like aldol condensations or Grignard additions. For example, in Knoevenagel condensations, the aldehyde reacts preferentially at the 4-position (trifluoromethyl site) due to steric and electronic tuning. Computational studies (DFT) or Hammett σ values can quantify these effects .

Basic: What spectroscopic techniques are most reliable for characterizing structural ambiguities in this compound?

  • ¹⁹F NMR : Critical for confirming fluorine environments (δ ~-110 ppm for CF₃, δ ~-180 ppm for aryl-F) .
  • X-ray crystallography : Resolves positional isomerism (e.g., para vs. ortho trifluoromethyl placement). SHELX programs are widely used for refinement, particularly for handling heavy atoms like fluorine .
  • IR spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) is diagnostic but may shift due to electron-withdrawing groups.

Advanced: How can conflicting crystallographic and NMR data be resolved when analyzing polymorphs of this compound?

Polymorphism often arises from rotational flexibility of the trifluoromethyl group. If X-ray data (e.g., from SHELXL ) suggests a planar conformation but ¹H NMR shows dynamic disorder, variable-temperature NMR or solid-state NMR can clarify. For example, cooling to −80°C may slow CF₃ rotation, splitting peaks. Pairing with DFT calculations (e.g., Gaussian) models energy barriers between conformers .

Basic: What are the key challenges in optimizing yield for the Vilsmeier-Haack formylation of trifluoromethylated precursors?

The electron-deficient benzene ring (due to CF₃ and F groups) reduces electrophilic substitution efficiency. Yield improvements require:

  • Pre-activation : Use Lewis acids like ZnCl₂ to polarize the formylation reagent.
  • Temperature control : Slow addition at −10°C minimizes side reactions (e.g., over-halogenation).
  • Quenching : Rapid neutralization with NaHCO₃ prevents aldehyde oxidation .

Advanced: What role does this compound play in medicinal chemistry as a intermediate for kinase inhibitors?

The trifluoromethyl group enhances metabolic stability and binding affinity in kinase inhibitors. For example, derivatives of 4-(trifluoromethyl)benzaldehyde are precursors for Schiff base inhibitors targeting EGFR or VEGFR2. The 2-fluoro and 6-methoxy groups improve solubility and pharmacokinetic profiles by modulating logP values. SAR studies often focus on substituting the aldehyde with hydrazine or hydroxylamine to form hydrazones or oximes .

Basic: How can reaction scalability issues arise during the methoxy group introduction, and how are they mitigated?

Methoxy introduction via nucleophilic aromatic substitution (e.g., using NaOMe) faces scalability challenges due to:

  • Competitive elimination : High temperatures promote dehydrohalogenation.
  • Byproduct formation : Residual Cl⁻ from precursors can form chlorinated side products.
    Mitigation strategies include:
  • Microwave-assisted synthesis : Reduces reaction time and side reactions.
  • Phase-transfer catalysis : Enhances nucleophilicity of OMe⁻ in biphasic systems .

Advanced: How do solvent polarity and proticity affect the stability of the aldehyde group during storage?

The aldehyde is prone to oxidation and dimerization. Stability is maximized in:

  • Aprotic solvents : DCM or THF (dielectric constant ε ~8–20) reduce H-bonding with moisture.
  • Acidic additives : 0.1% TFA suppresses aldol condensation.
    Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC tracking (e.g., aldehyde peak at 254 nm) quantify degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.